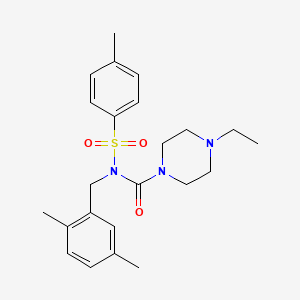

N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

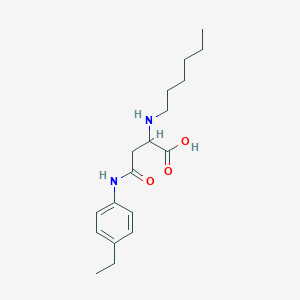

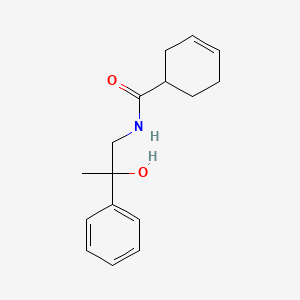

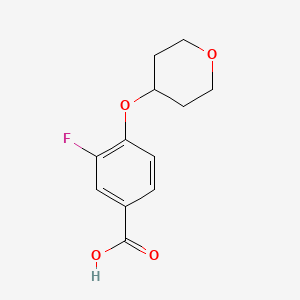

“N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a carboxamide group (derived from carboxylic acids and amines).

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the tosyl group, and the carboxamide group . Each of these functional groups can participate in various chemical reactions.

Scientific Research Applications

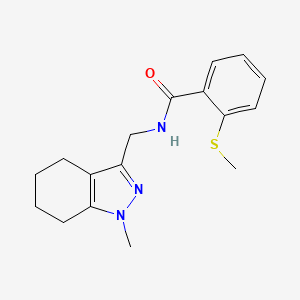

Antitumor Activities

N-(2,5-dimethylbenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide and its derivatives have been extensively studied for their potential in cancer treatment. Notably, N-arylpiperazine-1-carboxamide derivatives have shown promising results as nonsteroidal androgen receptor antagonists with potential applications in prostate cancer treatment (Kinoyama et al., 2005). Additionally, compounds like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have exhibited significant in vivo anti-tumor activity, particularly against solid tumors (Denny et al., 1987).

Androgen Receptor Antagonism

In the context of androgen receptor (AR) antagonism, a derivative, YM580, demonstrated potent antiandrogenic activity and was identified as a promising candidate for prostate cancer monotherapy. It significantly decreased the weight of rat ventral prostate without affecting serum testosterone levels (Kinoyama et al., 2006).

DNA Interactions and Topoisomerase II Inhibition

Certain derivatives, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been investigated for their ability to intercalate DNA and inhibit RNA synthesis, potentially leading to applications in targeting topoisomerase II, a key enzyme in cancer cell proliferation (Pastwa et al., 1998).

Antifungal and Anti-infective Properties

The chemical structure of this compound and its analogs has also been explored for potential antifungal applications. For example, pyrazole analogues of carboxin have been synthesized, indicating potential use as systemic fungicides (Huppatz, 1983). Additionally, novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for anti-infective properties, although they were found to be generally ineffective against mycobacterial strains (Zítko et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and compounds containing certain functional groups can be corrosive or toxic . Without specific information about this compound, it’s difficult to provide a detailed safety assessment.

properties

IUPAC Name |

N-[(2,5-dimethylphenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-5-24-12-14-25(15-13-24)23(27)26(17-21-16-19(3)6-9-20(21)4)30(28,29)22-10-7-18(2)8-11-22/h6-11,16H,5,12-15,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKQIBNDYFQQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2564631.png)

![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)

![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)